![molecular formula C17H17ClO4 B563676 非诺贝特-d6 CAS No. 1189423-29-7](/img/structure/B563676.png)
非诺贝特-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenirofibrate-d6 is the deuterium labeled Fenirofibrate . It is an internal standard for the quantification of fenofibrate .
Synthesis Analysis
Fenirofibrate-d6 can be synthesized by cocrystallization of fenofibrate with benzoic acid (BZ) as a coformer . The drug and coformer are cocrystallized using the solvent drop grinding method .Molecular Structure Analysis
Fenirofibrate-d6 is a selective PPARα agonist with an EC50 of 30 μM . It also inhibits human cytochrome P450 isoforms .Chemical Reactions Analysis
Fenirofibrate-d6 is involved in various chemical reactions. For instance, it has been used in the preparation of cocrystals with benzoic acid to increase the aqueous solubility and dissolution rate of fenofibrate .科学研究应用
1. 分子机制和对代谢综合征的影响
非诺贝特被广泛用作过氧化物酶体增殖物激活受体 α 激动剂。它以降低全身炎症标志物而闻名,这种作用独立于其对脂质和葡萄糖代谢的影响,尤其是在代谢综合征患者中 (Belfort 等,2010)。这表明非诺贝特对炎症途径具有直接的过氧化物酶体增殖物激活受体 α 介导的作用,这对于预防高危患者的心血管疾病可能很重要。
2. 药代动力学和药物代谢
开发了一种快速、灵敏的超高效液相色谱/质谱法,用于测定人血浆中的非诺贝酸(非诺贝特的活性代谢物),使用非诺贝酸 d6 为内标。该方法对于评估非诺贝特给药后非诺贝酸的药代动力学至关重要 (Dubey 等,2010)。
3. 对糖尿病视网膜病变的临床影响
非诺贝特因其对糖尿病视网膜病变和其他糖尿病引起的微血管并发症的新型医学治疗而备受关注。大型临床试验显示糖尿病视网膜病变的进展减少,从而减少了激光干预。非诺贝特的分子作用包括调节影响脂质控制、炎症、血管生成和细胞凋亡的基因,这些基因在糖尿病视网膜病变的发展中很重要 (Noonan 等,2013)。
4. 对视网膜内皮细胞存活的影响
非诺贝特在人视网膜内皮细胞中的抗凋亡特性对于糖尿病视网膜病变的治疗非常重要。它通过 PPARα 非依赖性但 AMPK 依赖性途径防止血清剥夺诱导的细胞凋亡死亡,为控制糖尿病视网膜病变中不需要的细胞死亡提供了新的治疗特性 (Kim 等,2007)。
5. 减少心血管疾病风险
在 2 型糖尿病患者中,非诺贝特并未显着减少冠状动脉事件,但确实减少了总心血管疾病事件,这主要是由于非致命性心肌梗死和血运重建减少所致。这表明非诺贝特在降低心血管疾病风险方面的潜力 (Keech 等,2005)。
6. 对动物模型中脂质参数的影响
非诺贝特对肥胖恒河猴(人类肥胖和 2 型糖尿病的模型)中的脂质参数显示出积极作用。它降低了血清甘油三酯和低密度脂蛋白胆固醇,同时增加了高密度脂蛋白胆固醇,表明其在治疗人类血脂异常方面的功效 (Winegar 等,2001)。
作用机制
Target of Action
Fenofibrate-d6, a deuterium-labeled form of Fenofibrate, primarily targets the Peroxisome Proliferator Activated Receptor alpha (PPARα) . PPARα is a key regulator of lipid metabolism and is involved in the control of genes implicated in the uptake, utilization, and removal of various lipids .
Mode of Action
Fenofibrate-d6, like Fenofibrate, acts as an agonist to PPARα . Upon binding to PPARα, it activates the receptor, leading to alterations in lipid metabolism . This activation results in the upregulation of genes involved in the catabolism of triglycerides and very-low-density lipoproteins (VLDL), and the downregulation of genes involved in the synthesis and secretion of apolipoprotein C-III, an inhibitor of lipoprotein lipase .
Biochemical Pathways
The activation of PPARα by Fenofibrate-d6 affects several biochemical pathways. It enhances the β-oxidation pathway which leads to the breakdown of fatty acids, reducing triglyceride levels . It also influences cholesterol metabolism by reducing the endogenous biosynthesis of cholesterol and promoting its transformation and elimination as bile acids . Furthermore, it affects the PPARα/PGC-1α signaling pathway , promoting mitochondrial function .
Pharmacokinetics
Fenofibrate-d6, like Fenofibrate, is absorbed from the gastrointestinal tract and is principally hydrolyzed to its active metabolite, fenofibric acid . The oral clearance of fenofibrate is approximately 1.1L/h in young adults and 1.2L/h in the elderly . Fenofibrate requires once-daily dosing and has a half-life of 19-27 hours, indicating its long duration of action .
Result of Action
The activation of PPARα by Fenofibrate-d6 leads to a decrease in LDL-C, total cholesterol, triglycerides, and Apo B, while increasing HDL-C in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia . This results in improved lipid profiles, which can help in the management of these conditions .
Action Environment
The action of Fenofibrate-d6 can be influenced by various environmental factors. For instance, the absorption rate of Fenofibrate is significantly affected by the fat content of ingested food . A high-fat diet can lead to remarkable changes in liver weight, liver index, serum biochemical indicators, oxidative stress indicators, liver pathological changes, mitochondrial function indicators, and body weight . Therefore, the dietary habits of the patient can influence the efficacy and stability of Fenofibrate-d6.
安全和危害
属性
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。